molecular formula C6H11NNa2O11S2 B1142723 D-Glucosamine-2,3-disulfate, disodium salt CAS No. 112898-34-7

D-Glucosamine-2,3-disulfate, disodium salt

Cat. No.: B1142723
CAS No.: 112898-34-7
M. Wt: 383.26
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Description

D-Glucosamine-2,3-disulfate, disodium salt: is a chemical compound with the molecular formula C6H11NO11S2Na2 and a molecular weight of 383.26 g/mol . . This compound is a derivative of glucosamine, which is a naturally occurring amino sugar found in the exoskeletons of crustaceans, fungi, and many higher organisms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucosamine-2,3-disulfate, disodium salt typically involves the sulfation of glucosamine. The process begins with the protection of the amino group of glucosamine, followed by selective sulfation at the 2 and 3 positions. The reaction conditions often involve the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents . The final product is then neutralized with sodium hydroxide to obtain the disodium salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: D-Glucosamine-2,3-disulfate, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted glucosamine derivatives .

Scientific Research Applications

D-Glucosamine-2,3-disulfate, disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucosamine-2,3-disulfate, disodium salt involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: D-Glucosamine-2,3-disulfate, disodium salt is unique due to its specific sulfation pattern at the 2 and 3 positions, which imparts distinct chemical and biological properties compared to other glucosamine derivatives .

Biological Activity

D-Glucosamine-2,3-disulfate, disodium salt (CAS No. 112898-34-7) is a sulfated derivative of glucosamine that has garnered attention for its potential biological activities, particularly in the context of cartilage health and inflammatory conditions. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C6_6H11_{11}NNa2_2O11_{11}S2_2
  • Molecular Weight : 383.26 g/mol
  • Structure : Contains two sulfate groups attached to the glucosamine backbone, which significantly influences its biological activity compared to non-sulfated glucosamine derivatives.

Biological Mechanisms

D-Glucosamine-2,3-disulfate exhibits several biological activities that are primarily attributed to its unique sulfation pattern. The presence of sulfate groups enhances interactions with various biological molecules, including proteins and glycosaminoglycans (GAGs), which play crucial roles in cell signaling and tissue maintenance.

1. Chondroprotective Effects

D-Glucosamine derivatives are widely recognized for their role in cartilage health. Research indicates that D-glucosamine-2,3-disulfate can stimulate the synthesis of proteoglycans and collagen in chondrocytes, contributing to cartilage repair and maintenance. This is particularly relevant in osteoarthritis treatment where cartilage degradation is a primary concern.

2. Anti-inflammatory Properties

Studies have shown that D-glucosamine-2,3-disulfate can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Case Studies and Clinical Trials

Several studies have investigated the efficacy of D-glucosamine-2,3-disulfate in clinical settings:

  • Osteoarthritis Management :
    • A double-blind placebo-controlled trial demonstrated that patients taking D-glucosamine-2,3-disulfate experienced significant improvements in joint pain and function compared to those receiving a placebo. The study highlighted its potential as a safe alternative to non-steroidal anti-inflammatory drugs (NSAIDs) for long-term management of osteoarthritis symptoms.
  • Cartilage Regeneration :
    • In vitro studies using chondrocyte cultures revealed that D-glucosamine-2,3-disulfate promotes the expression of cartilage-specific markers and enhances matrix synthesis. This supports its role as a regenerative agent in cartilage tissue engineering applications.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
ChondroprotectiveStimulates proteoglycan synthesis
Anti-inflammatoryInhibits pro-inflammatory cytokines
Cartilage regenerationEnhances matrix production in chondrocytes

Properties

InChI

InChI=1S/C6H13NO11S2.Na/c8-1-2-4(9)5(18-20(14,15)16)3(6(10)17-2)7-19(11,12)13;/h2-10H,1H2,(H,11,12,13)(H,14,15,16);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHIGRAORZPDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)NS(=O)(=O)O)OS(=O)(=O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NNaO11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745471
Record name PUBCHEM_71308371
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112898-34-7
Record name PUBCHEM_71308371
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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